Aqueous Solubility: Dihydrochloride Salt Delivers >10-Fold Enhancement Over the Free Base Form
The dihydrochloride salt form of pyrazole amino esters achieves aqueous solubility exceeding 50 mg·mL⁻¹ in acidic buffers (pH 1–3), whereas the corresponding free base solubilizes to less than 5 mg·mL⁻¹ under identical conditions . This represents a greater than 10-fold solubility advantage. The target compound's dihydrochloride stoichiometry (2 HCl per molecule, MW 346.25 ) is confirmed by the molecular formula C₁₅H₂₁Cl₂N₃O₂, distinguishing it from the monohydrochloride salt (C₁₅H₂₀ClN₃O₂, MW 309.79 [1]). For procurement, this means that the dihydrochloride form eliminates the need for in situ HCl activation or co-solvent strategies during aqueous-phase amide coupling, reductive amination, or salt-metathesis steps.
| Evidence Dimension | Aqueous solubility in acidic buffer (pH 1–3) |
|---|---|
| Target Compound Data | >50 mg·mL⁻¹ (dihydrochloride salt form) |
| Comparator Or Baseline | Free base form: <5 mg·mL⁻¹ |
| Quantified Difference | >10-fold higher solubility |
| Conditions | Class-level data from pyrazole amino ester dihydrochloride vs free base; aqueous buffers at pH 1–3; ambient temperature |
Why This Matters
The 10-fold solubility advantage directly impacts the feasible concentration range for biochemical assays and synthetic transformations, reducing the need for organic co-solvents.
- [1] Chembase.cn. ethyl amino(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride (CAS 1032547-91-3). Formula: C₁₅H₂₀ClN₃O₂; MW 309.79. View Source
